molecular formula C11H22N2O3 B3096868 cis-1-Boc-4-aminomethyl-3-hydroxypiperidine CAS No. 1290191-69-3

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

Cat. No.: B3096868
CAS No.: 1290191-69-3
M. Wt: 230.30
InChI Key: GAGALXYDHSHHCD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves the protection of the amine group followed by the introduction of the hydroxyl group. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, making the compound valuable in research focused on understanding molecular mechanisms .

Comparison with Similar Compounds

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which make it suitable for a wide range of chemical and biological research applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGALXYDHSHHCD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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